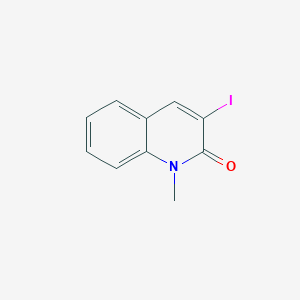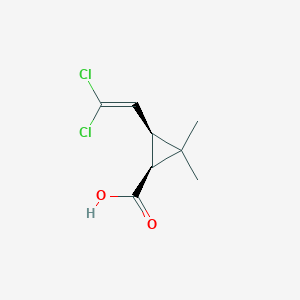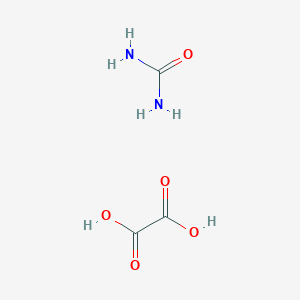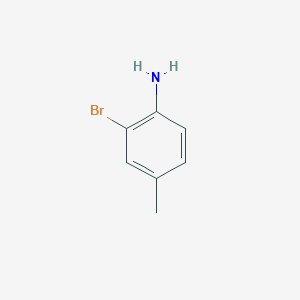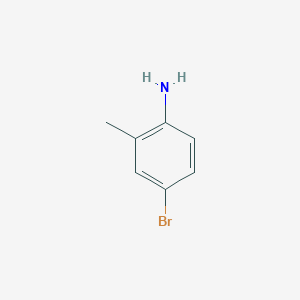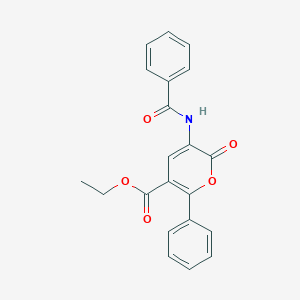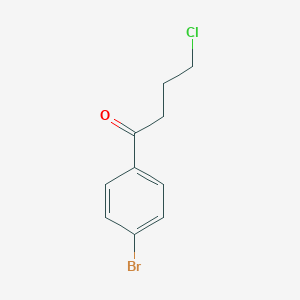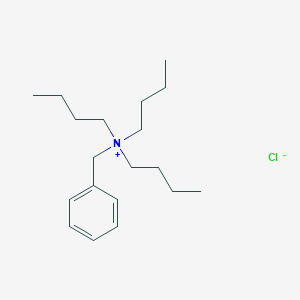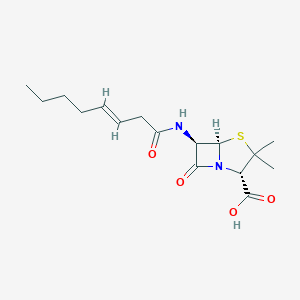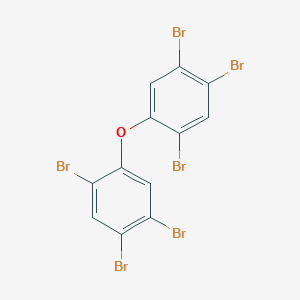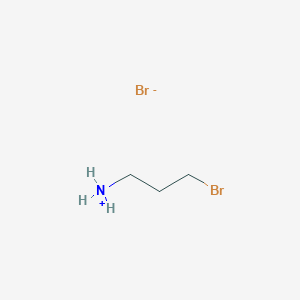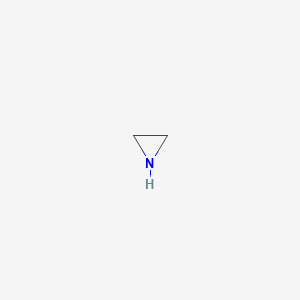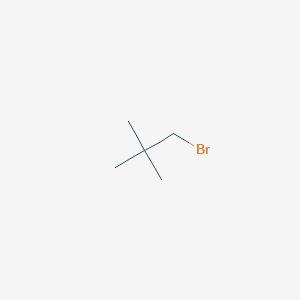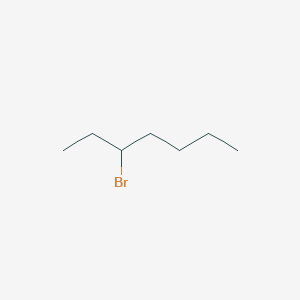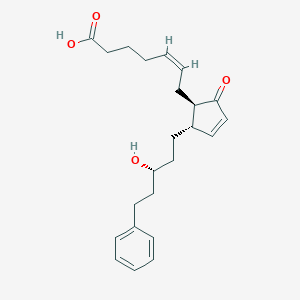
17-phenyl trinor-13,14-dihydro Prostaglandin A2
説明
Biological Activities
The biological activities of 17-phenyl trinor prostaglandins have been studied in various assay systems. These compounds exhibit a range of potencies, with some showing similar activity to their parent prostaglandins, while others are significantly more potent. For instance, the 17-phenyl-18,19,20-trinor prostaglandin F2alpha demonstrated approximately 90 times the luteolytic potency of PGF2alpha in a hamster antifertility assay. Additionally, the 17-phenyl analogs have shown significant effects on rat blood pressure, with the 17-phenyl-trinor PGF2alpha having five times the pressor potency of PGF2alpha. An atypical blood pressure response was observed with 17-phenyl-trinor PGE2, where a pressor rebound followed the expected depressor response. Moreover, 17-phenyl-trinor PGF2alpha was found to be more effective than PGF2alpha in synchronizing the estrous cycle in beef cows .
Synthesis and Derivatives
The synthesis of derivatives of 17-phenyl-18,19,20-trinorprostaglandin F2 alpha isopropyl ester has been explored, with a focus on the 15R and 15S epimers. These novel derivatives have been evaluated for their intraocular pressure (IOP) lowering effects and potential side effects in cats, rabbits, and monkeys. The 15S-derivatives generally exhibited greater activity than the 15R-epimers. Additionally, derivatives with an acetyl group on the benzene ring showed a more favorable side effect profile compared to the unsubstituted (15S)-3. The introduction of aromatic substituents in the benzene ring significantly altered the activity profile, resulting in compounds that reduced IOP in cats without significantly affecting pupil diameter .
Molecular Structure and Synthesis Analysis
A new class of 3-hetero-13,14-dihydro prostaglandin F1alpha analogues has been synthesized from a common intermediate. This intermediate was constructed through a two-step, three-component process. The lower chain of these analogues, containing the 15-(phenoxymethyl) group, was synthesized in enantiopure form using Jacobsen's (salen)Co-catalyzed kinetic resolution of a terminal epoxide with phenol. This approach highlights the molecular structure intricacies and the synthetic strategies employed to create these analogues .
Physical and Chemical Properties
While the provided data does not include specific details on the physical and chemical properties of 17-phenyl trinor-13,14-dihydro Prostaglandin A2, the studies suggest that the structural modifications, such as the introduction of a phenyl group and changes in stereochemistry, can significantly influence the biological activity and potency of these compounds. The physical properties such as solubility, stability, and melting point, as well as chemical properties like reactivity and binding affinity, are likely to be affected by these structural changes and would be an important area for further research .
科学的研究の応用
Corneal Permeability and Metabolism :
- 17-Phenyl trinor prostaglandin A2 analogs have been studied for their ability to permeate the cornea and undergo metabolism in ocular tissues. This research is significant in understanding the drug delivery and action of prostaglandin analogs in the eye, especially in conditions like glaucoma (Basu, Sjöquist, Stjernschantz, & Resul, 1994).
Microvascular Effects in the Eye :
- Studies have been conducted on the microvascular effects of prostaglandin F2alpha analogs, including 17-phenyl trinor prostaglandin A2, in the eye. These findings are crucial for understanding the impacts of these compounds on ocular blood vessels and their potential therapeutic uses in eye diseases (Stjernschantz, Selén, Astin, & Resul, 2000).
Prostaglandin Metabolism in Brain and Eye Tissues :
- Research has been done on the metabolism of prostaglandins, including 17-phenyl trinor prostaglandin A2, in the brain and eye tissues. This is essential for understanding how these compounds are processed and utilized in these critical organs (Basu & Stjernschantz, 1997).
Aqueous Humor Dynamics in Human Eyes :
- Investigations have been made into the effects of PhXA41 (a prostaglandin analog closely related to 17-phenyl trinor prostaglandin A2) on aqueous humor dynamics in human eyes. Such studies are vital for understanding how these compounds can be used to treat conditions like glaucoma (Toris, Camras, & Yablonski, 1993).
Biological Activities in Various Systems :
- The biological activities of 17-phenyl trinor prostaglandins have been explored in various assay systems. Understanding their potency and activity compared to parent prostaglandins is key to developing effective therapeutic agents (Miller, Weeks, Lauderdale, & Kirton, 1975).
Metabolism in Cynomolgus Monkey and Humans :
- Studies on the metabolism of 17-phenyl trinor prostaglandin F2alpha in Cynomolgus monkeys and humans have provided insights into how this compound is processed in the body, which is crucial for its therapeutic application (Granström, 1975).
In Vitro Metabolism by Corneal Tissue :
- Research on the in vitro metabolism of bimatoprost, a compound closely related to 17-phenyl trinor prostaglandin A2, in corneal tissue, has provided insights into the potential ocular effects of these compounds (Maxey, Johnson, & Labrecque, 2002).
Cross-Talk in Cellular Signaling :
- Studies on the intermolecular cross-talk between the prostaglandin E2 receptor and other receptor signaling in human cells have shed light on the complex interactions and pathways influenced by compounds like 17-phenyl trinor prostaglandin A2 (Reid & Kinsella, 2009).
特性
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(3R)-3-hydroxy-5-phenylpentyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c24-20(15-12-18-8-4-3-5-9-18)16-13-19-14-17-22(25)21(19)10-6-1-2-7-11-23(26)27/h1,3-6,8-9,14,17,19-21,24H,2,7,10-13,15-16H2,(H,26,27)/b6-1-/t19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCXQFHXZFWVRT-BRQXMNQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CCC2C=CC(=O)C2CC=CCCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CC[C@@H](CC[C@H]2C=CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-phenyl trinor-13,14-dihydro Prostaglandin A2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



